1-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one
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Overview
Description
1-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one is a complex organic compound that features a trifluoromethyl group, a chlorinated pyridine ring, and an indole core.
Mechanism of Action
Target of Action
The primary target of the compound 1-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-2,6,6-trimethyl-5,7-dihydroindol-4-one is bacterial phosphopantetheinyl transferases (PPTases) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .
Mode of Action
The compound 1-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-2,6,6-trimethyl-5,7-dihydroindol-4-one exhibits submicromolar inhibition of bacterial Sfp-PPTase . This means that it binds to the active site of the enzyme and prevents it from catalyzing its normal reaction, thereby inhibiting the function of the enzyme .
Biochemical Pathways
By inhibiting the function of PPTases, 1-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-2,6,6-trimethyl-5,7-dihydroindol-4-one affects the secondary metabolism of bacteria . This results in the attenuation of the production of certain metabolites that are dependent on Sfp-PPTase .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of 1-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-2,6,6-trimethyl-5,7-dihydroindol-4-one have been studied in vitro and in vivo . These studies have demonstrated the potential utility of this compound as a small-molecule inhibitor .
Result of Action
The result of the action of 1-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-2,6,6-trimethyl-5,7-dihydroindol-4-one is the thwarting of bacterial growth . This is achieved through the attenuation of secondary metabolism, which is essential for bacterial cell viability and virulence .
Action Environment
The action, efficacy, and stability of 1-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-2,6,6-trimethyl-5,7-dihydroindol-4-one can be influenced by various environmental factors. For instance, efflux mechanisms in bacteria such as Escherichia coli can lead to resistance against this compound . Therefore, the bacterial environment and its specific characteristics play a crucial role in the effectiveness of this compound .
Biochemical Analysis
Biochemical Properties
It is known that trifluoromethylpyridines, a group to which this compound belongs, have been used in the pharmaceutical and agrochemical industries . They are thought to exhibit their biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Dosage Effects in Animal Models
The effects of 1-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-2,6,6-trimethyl-5,7-dihydroindol-4-one at different dosages in animal models have not been reported . Future studies should investigate any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one typically involves multiple steps, starting with the preparation of the chlorinated pyridine and the indole core. The chlorinated pyridine can be synthesized through a series of halogenation and trifluoromethylation reactions . The indole core is often prepared via Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques .
Chemical Reactions Analysis
Types of Reactions
1-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles such as amines and thiols .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products .
Scientific Research Applications
1-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide: This compound also features a trifluoromethyl group and a chlorinated pyridine ring, but differs in its core structure.
Trifluoromethylpyridines: These compounds share the trifluoromethyl group and pyridine ring but lack the indole core.
Uniqueness
1-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one is unique due to its combination of a trifluoromethyl group, a chlorinated pyridine ring, and an indole core.
Properties
IUPAC Name |
1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-2,6,6-trimethyl-5,7-dihydroindol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClF3N2O2/c1-13-8-17-19(10-22(2,3)11-20(17)30)29(13)15-4-6-16(7-5-15)31-21-18(24)9-14(12-28-21)23(25,26)27/h4-9,12H,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJSLLJHQPIQSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C3=CC=C(C=C3)OC4=C(C=C(C=N4)C(F)(F)F)Cl)CC(CC2=O)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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